molecular formula C27H36N6O3S B1684426 Fedratinib CAS No. 936091-26-8

Fedratinib

Numéro de catalogue: B1684426
Numéro CAS: 936091-26-8
Poids moléculaire: 524.7 g/mol
Clé InChI: JOOXLOJCABQBSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fedratinib est un inhibiteur de petite molécule principalement utilisé dans le traitement de la myélofibrose, un type de cancer de la moelle osseuse. Il est commercialisé sous le nom de marque Inrebic. This compound agit comme un inhibiteur sélectif de la Janus kinase 2 (JAK2), une protéine qui joue un rôle crucial dans les voies de signalisation impliquées dans la production et la croissance des cellules sanguines .

Applications De Recherche Scientifique

Fedratinib has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of JAK2 inhibitors and their interactions with other molecules.

    Biology: Employed in research to understand the role of JAK2 in cellular signaling pathways and its impact on cell proliferation and apoptosis.

    Medicine: Investigated for its therapeutic potential in treating various myeloproliferative disorders and other cancers.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Target of Action

Fedratinib primarily targets Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 . JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis . These kinases play a crucial role in the signaling pathways that control cell division and apoptosis .

Mode of Action

This compound inhibits JAK2 by binding with high affinity to the substrate-binding site and with low affinity to the ATP-binding site . This inhibition of JAK2 prevents the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which in turn prevents cell division and induces apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound blocks the downstream signaling of this pathway, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to inhibit the interferon signaling pathway .

Pharmacokinetics

This compound is rapidly absorbed, reaching maximum plasma concentration approximately 3 hours post-dose . It has been shown to reach steady state within 15 days, with a mean accumulation ratio in the range of 3- to 4-fold . The pharmacokinetic parameters of this compound are minimally affected by food intake .

Result of Action

The molecular effects of this compound include the inhibition of JAK2, which leads to the prevention of cell division and induction of apoptosis . At the cellular level, this compound has been shown to inhibit fibroblast-to-myofibroblast transitions . In mouse models of V617F-driven myeloproliferative disease, this compound blocked phosphorylation of STAT5, increased survival, and improved disease features, including reduction of white blood cell counts, hematocrit, splenomegaly, and fibrosis .

Action Environment

The efficacy of this compound can be influenced by resistance to other treatments. For example, this compound has been shown to overcome resistance to Ruxolitinib, another JAK inhibitor . Environmental factors such as the presence of certain mutations can also influence the action of this compound . .

Analyse Biochimique

Biochemical Properties

Fedratinib interacts with the enzyme JAK2 and inhibits its activity . This interaction is competitive, meaning that this compound competes with the natural substrate of JAK2 for binding . The inhibition of JAK2 by this compound leads to a decrease in the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5 .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits cell division and induces apoptosis . Patients taking this compound may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JAK2, which in turn inhibits the phosphorylation of STAT3 and STAT5 . This prevents cell division and induces apoptosis .

Temporal Effects in Laboratory Settings

In the phase 2 JAKARTA2 trial, this compound 400 mg once daily improved spleen volume and myelofibrosis symptom burden in patients with myelofibrosis resistant/intolerant to prior treatment . Long-term data are lacking due to early termination .

Dosage Effects in Animal Models

In mouse models of hemophagocytic lymphohistiocytosis, this compound, at clinically-relevant doses, was well-tolerated and suppressed IFN-γ–mediated STAT1 phosphorylation . The effects of this compound varied with different dosages .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 (CYP) enzyme CYP3A and secondarily by CYP2C19 . It also shows complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction of CYP enzymes including CYP3A .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is taken orally and is distributed within the body to exert its effects .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with JAK2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Fedratinib est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clésLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour s'assurer que le produit final répond aux spécifications requises pour une utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Fedratinib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés déshydroxylés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la Janus kinase 2 (JAK2). JAK2 est une tyrosine kinase qui joue un rôle essentiel dans les voies de signalisation impliquées dans la production et la croissance des cellules sanguines. En inhibant JAK2, le this compound empêche la phosphorylation des protéines de transduction du signal et d'activation de la transcription (STAT), ce qui inhibe à son tour la division cellulaire et induit l'apoptose. Ce mécanisme est particulièrement efficace dans le traitement de la myélofibrose, où JAK2 est souvent hyperactif .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du this compound

This compound est unique par sa sélectivité pour JAK2 par rapport aux autres membres de la famille JAK, ce qui peut entraîner un profil d'effets secondaires différent par rapport aux autres inhibiteurs de JAK. De plus, le this compound a montré son efficacité chez les patients résistants ou intolérants au ruxolitinib, ce qui en fait une option précieuse pour le traitement de deuxième intention .

Propriétés

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239483
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4µg/mL
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

936091-26-8
Record name Fedratinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936091-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fedratinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedratinib
Reactant of Route 2
Reactant of Route 2
Fedratinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedratinib
Reactant of Route 4
Reactant of Route 4
Fedratinib
Reactant of Route 5
Reactant of Route 5
Fedratinib
Reactant of Route 6
Reactant of Route 6
Fedratinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.